5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to a pyrrole ring with an aldehyde functional group at the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with an appropriate pyrrole derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Another approach involves the cyclization of a suitable precursor, such as a 2-pyridyl-substituted acylhydrazone, under basic conditions. This method often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 5-(2-Pyridyl)-1H-pyrrole-3-carboxylic acid
Reduction: 5-(2-Pyridyl)-1H-pyrrole-3-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used as a ligand in the study of metal-protein interactions. Its ability to coordinate with metal ions makes it valuable in bioinorganic chemistry.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its target.
In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes can facilitate various chemical transformations, such as cross-coupling reactions or oxidation processes.
Comparison with Similar Compounds
5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
2-(2-Pyridyl)pyrrole: Lacks the aldehyde functional group, resulting in different reactivity and applications.
5-(2-Pyridyl)-1H-pyrrole-3-carboxylic acid:
2-(2-Pyridyl)imidazole: Contains an imidazole ring instead of a pyrrole ring, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of a pyridine ring, a pyrrole ring, and an aldehyde functional group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
5-pyridin-2-yl-1H-pyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-5-10(12-6-8)9-3-1-2-4-11-9/h1-7,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEDNWRCZDCTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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